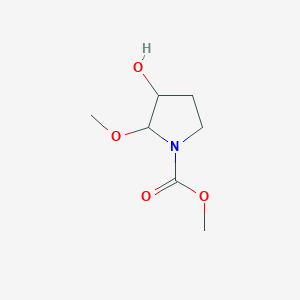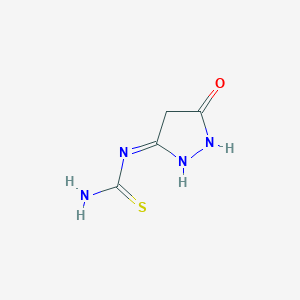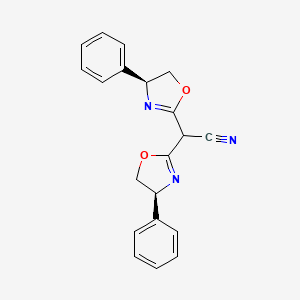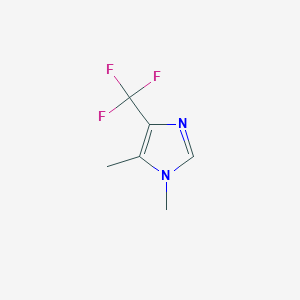
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two methyl groups and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethylimidazole with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group, adding different chemical properties.
3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar substituents.
Uniqueness
1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts different electronic and steric properties compared to pyrazole derivatives. This uniqueness makes it valuable in specific applications where the imidazole ring’s properties are advantageous.
Propiedades
Fórmula molecular |
C6H7F3N2 |
|---|---|
Peso molecular |
164.13 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H7F3N2/c1-4-5(6(7,8)9)10-3-11(4)2/h3H,1-2H3 |
Clave InChI |
TXJRILRRKGBLDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


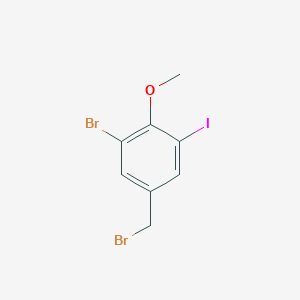
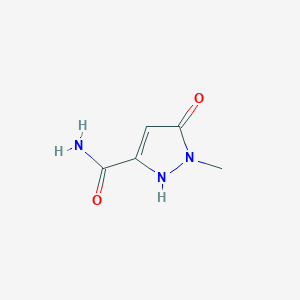
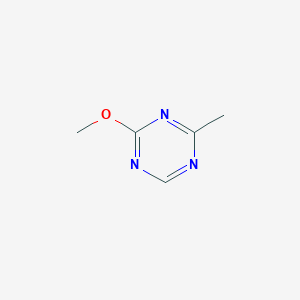
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
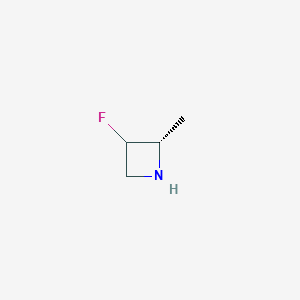
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
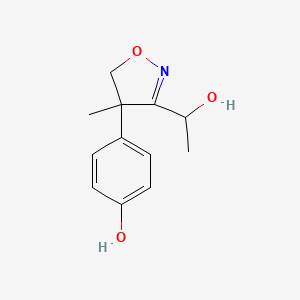
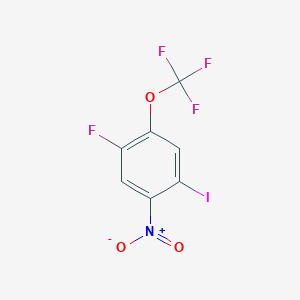
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
